molecular formula C17H18N4O2S B5566177 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5566177
M. Wt: 342.4 g/mol
InChI Key: YPWQUBCETUTRSX-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is 342.11504700 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated derivatives of pyrazole-acetamide compounds for their antimicrobial and antifungal properties. For instance, novel thiazole derivatives incorporating a pyrazole moiety showed significant anti-bacterial and anti-fungal activities against various strains, highlighting the compound's potential in developing new antimicrobial agents (Saravanan et al., 2010). Another study synthesized heterocycles incorporating the antipyrine moiety, demonstrating antimicrobial activity and suggesting the compound's role in novel antimicrobial drug development (Bondock et al., 2008).

Antipsychotic Potential

Research has explored the antipsychotic-like profile of certain pyrazole-acetamide derivatives in behavioral animal tests, indicating the compound's potential as a novel antipsychotic agent. These compounds have shown efficacy in reducing spontaneous locomotion in mice without interacting with dopamine receptors, suggesting a unique mechanism of action compared to clinically available antipsychotic agents (Wise et al., 1987).

Synthetic Pathways and Chemical Structures

Studies have also focused on the synthesis, characterization, and biological evaluation of pyrazole-acetamide derivatives, contributing to the understanding of their chemical structures and potential biological activities. For example, a study synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity, showcasing the compound's therapeutic potential (Sunder et al., 2013). Another example is the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using a ketonic Mannich base derived from the compound, illustrating its versatility in synthetic chemistry (Roman, 2013).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-8-12(2)21(20-11)9-16(22)19-17-18-15(10-24-17)13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWQUBCETUTRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-pyrazol-1-yl)-N-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.